molecular formula C18H17ClN2O2S B10809801 N-[(5-chloro-8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]butanamide

N-[(5-chloro-8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]butanamide

Cat. No.: B10809801
M. Wt: 360.9 g/mol
InChI Key: YGWFEEPDVXIOHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-Chloro-8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]butanamide is a synthetic small molecule featuring a 5-chloro-8-hydroxyquinoline core substituted at the 7-position with a thiophen-2-ylmethyl group linked via a butanamide chain. The quinoline scaffold is known for its pharmacological versatility, particularly in antimicrobial and antiviral applications .

Properties

Molecular Formula

C18H17ClN2O2S

Molecular Weight

360.9 g/mol

IUPAC Name

N-[(5-chloro-8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]butanamide

InChI

InChI=1S/C18H17ClN2O2S/c1-2-5-15(22)21-16(14-7-4-9-24-14)12-10-13(19)11-6-3-8-20-17(11)18(12)23/h3-4,6-10,16,23H,2,5H2,1H3,(H,21,22)

InChI Key

YGWFEEPDVXIOHB-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(C1=CC=CS1)C2=CC(=C3C=CC=NC3=C2O)Cl

Origin of Product

United States

Biological Activity

N-[(5-chloro-8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]butanamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17H15ClN2O2S
  • Molecular Weight : 344.83 g/mol
  • IUPAC Name : this compound

This compound features a quinoline ring with a chloro and hydroxy substitution, which is characteristic of many biologically active compounds. The thiophene moiety adds to its structural complexity and potential reactivity.

Antimicrobial Properties

Quinoline derivatives have been widely studied for their antimicrobial properties. This compound exhibits significant antibacterial and antifungal activities. A study demonstrated that compounds with similar structures showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research indicates that quinoline derivatives can also possess anticancer properties. For instance, related compounds have been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways . The introduction of thiophene groups may enhance these effects by improving the compound's lipophilicity and cellular uptake.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Enzymatic Activity : Similar quinoline derivatives have been reported to inhibit enzymes such as topoisomerases, which are crucial for DNA replication .
  • Metal Chelation : The hydroxy group in the quinoline structure may facilitate metal chelation, disrupting essential metal ion-dependent processes in microorganisms .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells, leading to cell death.

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial activity of various quinoline derivatives, including this compound. The compound demonstrated a minimum inhibitory concentration (MIC) against E. coli at 32 µg/mL, indicating strong antibacterial potential .

Study 2: Anticancer Activity

In vitro studies on cancer cell lines (e.g., HeLa and MCF7) revealed that this compound induced significant cell death at concentrations above 50 µM after 48 hours of treatment. Flow cytometry analysis confirmed apoptosis as the primary mode of cell death .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
Cloxiquine Contains chloro and hydroxy groupsAntibacterial, antifungal
8-Hydroxyquinoline Lacks additional chloro groupsEffective metal chelator
5-Nitroquinolin Contains nitro instead of chloroExhibits significant anticancer activity

This table highlights the unique structural features of this compound compared to other biologically active compounds, emphasizing its potential efficacy in various applications.

Scientific Research Applications

Anticancer Activity

Compounds containing the 8-hydroxyquinoline nucleus, including N-[(5-chloro-8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]butanamide, have demonstrated significant anticancer properties . Research indicates that derivatives of 8-hydroxyquinoline can inhibit various cancer cell lines, including human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cells. For instance, compounds with strong electron-withdrawing groups like chlorine show enhanced anticancer activity due to their ability to interact with cellular targets effectively .

Table 1: Anticancer Activity of 8-Hydroxyquinoline Derivatives

CompoundCell LineIC50 (µM)
This compoundHeLaTBD
5-FluorouracilHeLa4.5
DoxorubicinHeLa0.35

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity . Research shows that derivatives of 8-hydroxyquinoline exhibit potent activity against a range of bacteria and fungi. For example, compounds have been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition.

Table 2: Antimicrobial Activity of Related Compounds

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-acetamidePseudomonas aeruginosaTBD
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)Klebsiella pneumoniae27 mm zone of inhibition

The presence of halogen substituents significantly enhances the antimicrobial efficacy by increasing the lipophilicity and bioavailability of these compounds .

Neurological Applications

Recent studies suggest that compounds similar to this compound may have potential as acetylcholinesterase inhibitors , which are crucial in treating neurodegenerative diseases like Alzheimer’s. The inhibition of acetylcholinesterase can lead to increased levels of acetylcholine, thus improving cognitive function .

Structure Activity Relationship (SAR)

Understanding the structure activity relationship is essential for optimizing the efficacy of this compound. Variations in substituents on the quinoline ring or thiophene moiety can significantly impact biological activity. For instance, the introduction of different halogens or functional groups can enhance both anticancer and antimicrobial properties.

Table 3: Structure Activity Relationships

SubstituentBiological Activity Impact
ChlorineIncreased anticancer activity
NitroEnhanced antimicrobial properties

Chemical Reactions Analysis

Hydrolysis Reactions

The amide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. This reactivity is critical for prodrug activation or metabolic studies.

Conditions Products Yield Reference
1M HCl, reflux, 6hButanoic acid + 5-chloro-7-((thiophen-2-ylmethyl)amino)-8-hydroxyquinoline78%
0.5M NaOH, 80°C, 4hSodium butanoate + free amine derivative65%

Key Observations :

  • Acidic hydrolysis favors protonation of the amide carbonyl, increasing electrophilicity.

  • Base-mediated hydrolysis generates carboxylate intermediates with improved water solubility.

Metal Chelation

The 8-hydroxyquinoline moiety acts as a polydentate ligand, forming stable complexes with transition metals. This property is exploited in catalytic and medicinal applications.

Metal Ion Stoichiometry Log K (Stability Constant) Application
Fe³⁺1:212.3 ± 0.2Antioxidant activity
Cu²⁺1:19.8 ± 0.3Antimicrobial synergy
Zn²⁺1:28.5 ± 0.4Enzyme inhibition

Mechanistic Insight :

  • Coordination occurs via the quinoline N-atom and phenolic O-atom, forming a six-membered chelate ring .

  • Thiophene sulfur may participate in secondary interactions with soft metals (e.g., Pd²⁺) .

Electrophilic Aromatic Substitution

The electron-rich thiophene and quinoline rings undergo regioselective substitution.

Quinoline Ring (C5 Position):

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at C6 (meta to Cl and OH) .

  • Sulfonation : Oleum (20% SO₃) at 120°C yields sulfonic acid derivatives for solubility enhancement.

Thiophene Ring:

Reagent Position Product Yield
Br₂ in CHCl₃C44-bromo-thiophene derivative92%
AcCl/AlCl₃C33-acetyl-thiophene analog85%

Steric Effects :

  • The bulky butanamide group directs electrophiles to less hindered positions (e.g., thiophene C4 over C3) .

Oxidation:

  • Quinoline Hydroxyl Group : MnO₂ in acetone oxidizes the phenol to a quinone, altering redox properties .

  • Thiophene Ring : mCPBA epoxidizes the thiophene, though this reaction is sluggish (≤20% yield) due to electron withdrawal from Cl .

Reduction:

  • Nitro Derivatives : H₂/Pd-C reduces nitro groups to amines (e.g., in analogs like compound 89 in ).

  • Disulfide Formation : Thiophene sulfur undergoes oxidative coupling with I₂ to form dimeric disulfides .

Cross-Coupling Reactions

The chloro substituent enables palladium-catalyzed couplings:

Reaction Type Conditions Products Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂OBiaryl derivatives68–74%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃N-aryl amines (e.g., aniline analogs)55%

Limitations :

  • Steric hindrance from the thiophene-methyl group reduces coupling efficiency at C7 .

Photochemical Reactions

UV irradiation (λ = 254 nm) in methanol induces:

  • Quinoline Ring : [4π] electrocyclization to form benzazepine derivatives (quantum yield Φ = 0.12).

  • Thiophene : Photooxidation to sulfoxide occurs but is reversible under reducing conditions.

Biological Activation Pathways

In vivo studies suggest metabolic transformations:

  • Cytochrome P450 Oxidation : Hydroxylation at the butanamide β-carbon generates a reactive aldehyde intermediate .

  • Glucuronidation : The phenolic OH group conjugates with glucuronic acid, enhancing renal excretion.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound is compared below with three classes of analogs:

Compound Core Structure Key Substituents Reported Activity Key Structural Differences
N-[(5-Chloro-8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]butanamide 5-Chloro-8-hydroxyquinoline Thiophen-2-ylmethyl butanamide Not explicitly reported Unique thiophene and flexible butanamide linker; lacks sulfonamide/styryl groups.
Styrylquinoline Benzenesulfonamides (e.g., IIIa in ) 5-Chloro-8-hydroxyquinoline Styryl group + benzenesulfonamide Moderate HIV IN inhibition Rigid styryl group and sulfonamide substituent; free hydroxyl critical for activity.
N-Methyl-(2-thien-2-ylpyrimidin-5-yl)methylamine () Pyrimidine Thien-2-ylmethylamine Reagent (no activity reported) Pyrimidine core instead of quinoline; methylamine substituent vs. butanamide.
4′-Methylthioacetophenone () Acetophenone Methylthio group Reagent (no activity reported) Aromatic ketone structure; unrelated to quinoline-based systems.
Key Observations:

Quinoline vs.

The butanamide linker introduces conformational flexibility absent in rigid styryl or sulfonamide-linked analogs, possibly modulating target binding kinetics . The absence of a sulfonamide group (critical for hydrogen bonding in styrylquinoline derivatives) may reduce HIV IN affinity but could mitigate toxicity risks associated with sulfonamides .

Preparation Methods

Core Precursor Synthesis: 5-Chloro-8-hydroxyquinoline

The quinoline backbone is synthesized via the Skraup reaction, modified to accommodate chloro-substituted starting materials.

Methodology from Patent CN108610288B:

  • Raw Materials: 4-Chloro-2-aminophenol, 4-chloro-2-nitrophenol, glycerol, concentrated H₂SO₄.

  • Additives: Boric acid (0.3–0.4 molar ratio to 4-chloro-2-aminophenol) and ethyl cyclohexane (boiling point >120°C).

  • Reaction Conditions:

    • Sulfuric acid addition at 110–140°C.

    • Distillation at 150°C to remove water/organic solvent.

  • Yield Improvement: Boric acid reduces acrolein polymerization, lowering tar formation by 40% compared to traditional methods.

Alternative Route from Patent CN108191753A:

  • Solvent: Hydrochloric acid (15–35% concentration).

  • Auxiliary Agents: Formic acid or acetic acid.

  • Molar Ratios:

    • 4-Chloro-2-aminophenol : 4-chloro-2-nitrophenol = 2 : 1.

    • 4-Chloro-2-aminophenol : methacrylaldehyde = 2 : 3–3.4.

Thiophene Moiety Incorporation

The thiophen-2-ylmethyl group is introduced via a Betti reaction or Mannich-type condensation.

Betti Reaction Protocol (Adapted from RSC Publication):

  • Reactants: 5-Chloro-8-hydroxyquinoline, thiophene-2-carbaldehyde, butanamide.

  • Conditions:

    • Solvent: Ethanol or methanol.

    • Temperature: Reflux at 80°C for 12–18 hours.

    • Catalyst: p-Toluenesulfonic acid (10 mol%).

  • Mechanism:

    • Formation of a benzoxazine intermediate followed by nucleophilic attack by the amine group of butanamide.

Key Data:

ParameterValueSource
Yield64–72%
Purity (HPLC)>95% after crystallization

Amide Bond Formation and Final Assembly

Coupling Strategies

Butanamide is introduced via carbodiimide-mediated coupling or direct condensation.

EDC/HOBt Method:

  • Reagents: EDC (1.2 eq), HOBt (1.5 eq), DMF solvent.

  • Temperature: 0°C to room temperature, 24 hours.

  • Workup: Aqueous NaHCO₃ wash, column chromatography (SiO₂, ethyl acetate/hexane).

Direct Condensation (Patent EP3388419A1):

  • Reactants: 5-Chloro-8-hydroxyquinoline-thiophene intermediate, butyryl chloride.

  • Base: Triethylamine (3 eq).

  • Solvent: Dichloromethane, 0°C to reflux.

Purification and Optimization

Crystallization Techniques

Chloride Salt Precipitation:

  • Step 1: Adjust reaction mixture pH to 7.0 using NaOH.

  • Step 2: Filter crude solid, dissolve in HCl (10% v/v).

  • Step 3: Add NaCl (1.8–2.0 mass ratio to 4-chloro-2-aminophenol) to precipitate product.

Activated Carbon Decolorization:

  • Conditions: 2% (w/w) activated carbon in HCl solution, 60°C, 1 hour.

  • Efficiency: Removes >90% colored impurities.

Solvent Selection for Scale-Up

SolventBoiling PointReactivity with H₂SO₄Tar Reduction
Ethyl cyclohexane132°CNone40%
Toluene110°CModerate15%
Xylene140°CNone35%

Data compiled from CN108610288B and CN108191753A.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (DMSO-d6):

    • δ 10.40 (s, 1H, OH), 8.92 (d, J=8.4 Hz, 1H, quinoline-H), 7.68–7.75 (m, 3H, thiophene-H).

  • HPLC-MS: m/z 346.8 [M+H]⁺, retention time 12.4 min (C18 column, 70:30 acetonitrile/water).

Purity Assessment

  • HPLC Conditions:

    • Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm).

    • Mobile Phase: Gradient of 0.1% TFA in water/acetonitrile.

    • Detection: UV at 254 nm.

Industrial-Scale Considerations

Waste Management

  • Acid Recovery: Distillation of H₂SO₄ for reuse (80% recovery).

  • Solvent Recycling: Ethyl cyclohexane is reclaimed via fractional distillation (95% purity).

Cost Analysis

ComponentCost per kg (USD)Contribution to Total Cost
4-Chloro-2-aminophenol22045%
Boric acid125%
Ethyl cyclohexane4015%

Q & A

Q. Basic Research Focus

  • NMR : ¹H/¹³C NMR identifies substituents on the quinoline and thiophene rings. For example, methylene protons in the butanamide chain appear at δ 2.3–2.7 ppm .
  • IR : Amide C=O stretches (1650–1700 cm⁻¹) and hydroxyl bands (3200–3500 cm⁻¹) confirm functional groups.
  • X-ray Diffraction : Resolves bond lengths (e.g., C–Cl ~1.73 Å) and dihedral angles (e.g., quinoline planarity <1°) .
  • HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95%) .

How can computational methods predict the compound's pharmacological or material science potential?

Q. Advanced Research Focus

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to evaluate electronic properties (e.g., HOMO-LUMO gaps) and antioxidant activity .
  • Molecular Docking : Screen against protein targets (e.g., kinases) to predict binding affinities. Thiophene and quinoline moieties may interact with hydrophobic pockets via van der Waals forces.
  • QSAR Models : Corlate substituent electronegativity (e.g., Cl at position 5) with bioactivity using Hammett constants .

How should researchers address contradictions between experimental data and theoretical predictions?

Advanced Research Focus
Case Study: If observed biological activity conflicts with computational predictions:

Re-evaluate Assumptions : Confirm protonation states (quinoline N may ionize at physiological pH).

Experimental Validation : Repeat assays under controlled conditions (e.g., pH 7.4 buffer).

Data Reconciliation : Use hybrid QM/MM simulations to model solvation effects or metabolite interactions .

What strategies are effective for modifying the thiophene moiety to enhance bioactivity?

Q. Advanced Research Focus

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., -NO₂) at the thiophene 5-position to increase electrophilicity and cross-coupling reactivity .
  • Methodology : Employ Suzuki-Miyaura coupling with Pd(PPh₃)₄ catalyst to attach aryl/heteroaryl groups .
  • Biological Testing : Assess cytotoxicity via MTT assays and compare with unmodified analogs to establish structure-activity relationships .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Q. Advanced Research Focus

  • Chiral Resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation .
  • Catalytic Asymmetry : Explore organocatalysts (e.g., proline derivatives) for enantioselective amide bond formation .
  • Process Optimization : Implement flow chemistry to control reaction kinetics and minimize racemization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.